molecular formula C15H18N2O2S B5514302 2-(4-isopropyl-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(4-isopropyl-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5514302
M. Wt: 290.4 g/mol
InChI Key: RTBHIMXTEORQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For instance, An Chenhon (2015) described a synthesis process for a related compound, starting from 2-methyl-3-nitrophenol and involving steps like methylation, Friedel-Crafts reaction, and reduction (Chenhon, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, Nikaljea et al. (2012) conducted spectroscopic studies on similar compounds, highlighting the importance of these techniques in understanding molecular structures (Nikaljea, Choudharia, & Une, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds have been explored in various studies. Liao et al. (2017) synthesized a series of related compounds and screened them for antimicrobial activity, providing insights into their chemical reactivity and potential applications (Liao, Zhou, Xiao, Xie, & Jin, 2017).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and stability, are crucial for their practical application. However, specific studies on the physical properties of 2-(4-isopropyl-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide were not found in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other substances, are key aspects of such compounds. Karanewsky et al. (2015) evaluated the toxicological profile of a novel compound, which is crucial for understanding its chemical properties and safety (Karanewsky, Arthur, Liu, Chi, & Markison, 2015).

Scientific Research Applications

Pharmacological Properties and Molecular Mechanisms

Pharmacological studies on compounds like thymol (a colorless crystalline monoterpene phenol) have revealed a wide range of pharmacological properties including antioxidant, anti-inflammatory, analgesic, and antitumor activities. Thymol's therapeutic potential is attributed to its ability to modulate various biochemical and molecular pathways, showcasing the complexity and potential of chemical compounds in therapeutic applications (M. F. Nagoor Meeran et al., 2017).

Biological Activities and Therapeutic Potential

Chemical compounds often exhibit a range of biological activities that can be harnessed for therapeutic purposes. For example, chlorogenic acid (CGA) is known for its antioxidant, anti-inflammatory, and neuroprotective roles, suggesting that compounds with similar structures or functional groups could be explored for similar bioactivities (M. Naveed et al., 2018).

properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10(2)13-5-4-12(8-11(13)3)19-9-14(18)17-15-16-6-7-20-15/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBHIMXTEORQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=CS2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

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